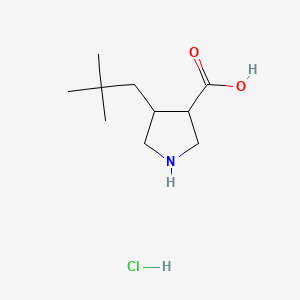
rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans: is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring structure, which is substituted with a 2,2-dimethylpropyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a diester.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring with a 2,2-dimethylpropyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid
- (3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid
- (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid
Uniqueness
rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications where these properties are crucial.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)4-7-5-11-6-8(7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H |
InChI Key |
CDGBXGJITOANJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


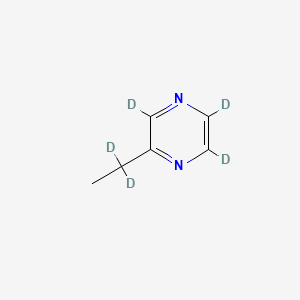
![(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone](/img/structure/B12306793.png)
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
![9-Methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B12306801.png)
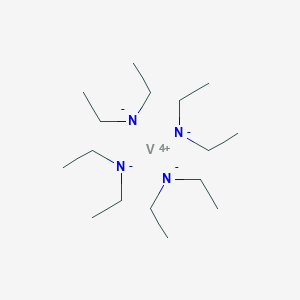
![3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid](/img/structure/B12306812.png)
![6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12306818.png)
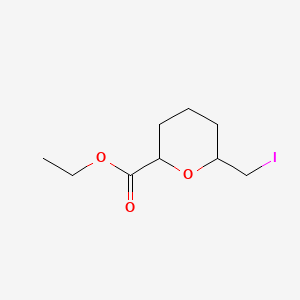
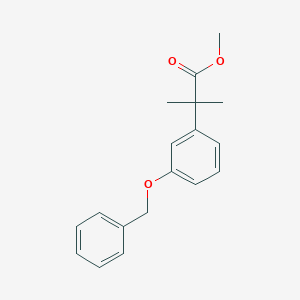
![6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl](/img/structure/B12306841.png)
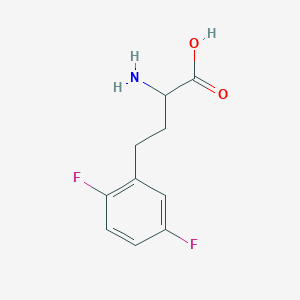
![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
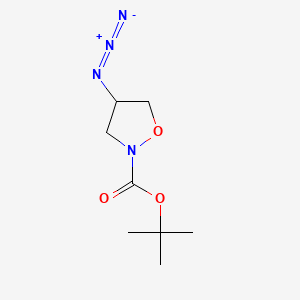
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)
